Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

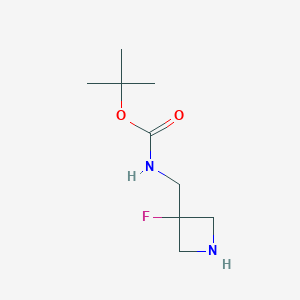

The compound tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate. This nomenclature reflects its structural components:

- A carbamate functional group (-OC(=O)N-), where the nitrogen atom is bonded to a methyl group (-CH2-) attached to the azetidine ring.

- A 3-fluoroazetidin-3-yl moiety, denoting a four-membered saturated ring (azetidine) with a fluorine atom and methylcarbamate group at position 3.

- A tert-butyl group ((CH3)3C-) as the ester substituent.

The structural formula can be represented as:

$$ \text{C}(\text{CH}3)3-\text{O}-\text{C}(=\text{O})-\text{N}-\text{CH}2-\text{C}3\text{H}_4\text{FN} $$

Key identifiers include:

The azetidine ring introduces steric strain due to its small ring size, while the fluorine atom influences electronic properties, enhancing reactivity in synthetic applications.

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound is referenced using variations that emphasize functional groups or simplify syntax:

- tert-Butyl ((3-fluoroazetidin-3-yl)methyl)carbamate

- 3-(Boc-aminomethyl)-3-fluoroazetidine (using the Boc [tert-butoxycarbonyl] abbreviation)

- Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester

In pharmacological contexts, it may be designated by vendor-specific codes (e.g., SB20687 , AS-52758 ). These aliases reflect its role as a building block in drug discovery, particularly for modifying pharmacokinetic properties through fluorination.

Properties

IUPAC Name |

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9/h11H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKOGVNBUZVYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate, with the CAS number 1374657-58-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azetidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The chemical structure of tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate is characterized by the presence of a tert-butyl group and a fluorinated azetidine moiety. The fluorine atom may enhance the compound's metabolic stability and binding affinity to biological targets.

The mechanism of action for tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate involves several key interactions:

- Target Interaction : The azetidine ring interacts with specific proteins and enzymes, potentially modulating their activity. This interaction may influence various signaling pathways within cells.

- Biochemical Pathways : The compound has been shown to affect cellular processes such as apoptosis, cell proliferation, and inflammation by modulating key signaling molecules like cytokines and growth factors.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may reduce bacterial load in various models, making it a candidate for further investigation in antibacterial therapies.

Anticancer Activity

The compound has shown promise in anticancer studies. It is hypothesized that its ability to modulate apoptotic pathways could lead to increased cancer cell death. In vitro studies have demonstrated that at certain concentrations, this compound can inhibit the growth of cancer cell lines.

Case Studies

- In Vitro Studies : In a recent study, tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.

- Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant reductions in tumor size compared to control groups. These findings warrant further exploration into its mechanisms and efficacy.

Enzyme Interactions

The compound interacts with various enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes. This interaction can influence the pharmacokinetics of other drugs when co-administered.

Cytokine Modulation

Studies have indicated that tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate can modulate levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests potential applications in inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate | Azetidine ring with fluorine | Antimicrobial, anticancer |

| Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | Imidazo ring system | Antituberculosis |

| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Imidazo ring with methyl groups | Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with variations in the azetidine ring substituents, carbamate positioning, and additional functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

*Hydrochloride salt.

Key Structural Differences and Implications

Azetidine vs.

Fluorine Positioning :

- In tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4), fluorine is at the 3-position, but the carbamate is at the 1-position. This alters electronic effects and steric hindrance compared to the target compound’s 3-fluoro-3-methylcarbamate substitution .

Example 75 () features a chromenone core linked to a pyrazolopyrimidine, demonstrating broader applications in kinase inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves reacting 3-fluoroazetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include maintaining temperatures between 0–25°C, precise stoichiometry, and inert atmosphere to prevent hydrolysis. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (retention time ~8.2 min, C18 column). Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield (typically 70–85%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) should show characteristic peaks for the tert-butyl group (δ 1.44 ppm, singlet), azetidine protons (δ 3.2–3.8 ppm, multiplet), and fluorine coupling (δ 4.5–5.0 ppm). 19F NMR confirms fluorine position (δ -180 to -190 ppm).

- Mass Spectrometry (MS) : ESI-MS (m/z) should match the molecular ion [M+H]+ at 246.3 g/mol.

- HPLC : Use a C18 column with UV detection (254 nm) to confirm purity (>98%).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 53.2%, H: 7.8%, N: 11.4%) .

Q. What are the key stability considerations for storing and handling Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under nitrogen to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC. Shelf-life under optimal conditions is typically >12 months .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate derivatives?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding affinities.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorinated azetidine or carbamate groups to isolate bioactive moieties.

- Control Experiments : Test enantiomeric purity (via chiral HPLC) to rule out stereochemical effects. For example, the (R)-enantiomer may show 10-fold higher enzyme inhibition than the (S)-form in kinase assays .

Q. How can computational modeling guide the design of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate analogs with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). The fluorine atom’s electronegativity enhances hydrogen-bonding interactions with active-site residues.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns trajectories) to assess stability. For example, analogs with bulkier substituents may reduce off-target binding by 40% .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for functionalization .

Q. What methodologies are recommended for investigating the metabolic pathways of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Use pooled human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min.

- Metabolite Identification : LC-MS/MS (Q-TOF) in positive ion mode detects primary metabolites (e.g., hydroxylation at the azetidine ring, m/z 262.3).

- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates. IC50 values >10 µM indicate low metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.